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Compound of Interest |

2-(2-Chloroethyl)-1-
Compound Name:
piperidinecarboxaldehyde

CAS No.: 128183-77-7

Cat. No.: B569793

. J

-Formylpiperidine) in APl Synthesis and Medicinal Chemistry.

Executive Summary

1-Piperidinecarboxaldehyde (CAS: 2591-86-8), commonly known as

-formylpiperidine (NFP), is a specialized formylating agent that offers distinct chemoselective
advantages over the more ubiquitous

-dimethylformamide (DMF). While DMF is the standard for general formylations, it often suffers
from side reactions—specifically the formation of secondary alcohols via double addition during
organometallic additions.

This guide details the mechanistic superiority of NFP in preventing over-addition to Grignard
and organolithium reagents and outlines its utility in Vilsmeier-Haack protocols where standard
amides fail due to volatility or hygroscopicity issues.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
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Property Specification

IUPAC Name 1-Piperidinecarboxaldehyde

ngcontent-ng-c3932382896="" _nghost-ng-

Common Name €1874552323="" class="inline ng-star-inserted">

-Formylpiperidine (NFP)

CAS Number 2591-86-8
Molecular Weight 113.16 g/mol
Boiling Point 222 °C (vs. 153 °C for DMF)
Density 1.019 g/mL
. Miscible with THF, Et20, DCM, Toluene; Soluble
Solubility )
in water.
High boiling point; forms stable hemiaminal
Key Advantage

salts; reduced hygroscopicity.

Mechanistic Pathways
Pathway A: Nucleophilic Formylation (Grignard/Lithium)

The primary failure mode when using DMF with Grignard reagents is the collapse of the
tetrahedral intermediate during the reaction, releasing the aldehyde, which then consumes a
second equivalent of the nucleophile to form a secondary alcohol.

NFP solves this via steric and electronic stabilization. The piperidine ring renders the
tetrahedral magnesium-hemiaminal salt significantly more stable. This intermediate does not
collapse until the acidic hydrolysis step during workup, ensuring high fidelity for the aldehyde
product.

Pathway B: Electrophilic Formylation (Vilsmeier-Haack)

In Vilsmeier-Haack chemistry, NFP reacts with POCI

to generate a chloroiminium ion.[1] NFP is often preferred when the substrate requires higher
reaction temperatures (due to NFP's higher boiling point) or when the isolation of the aldehyde
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requires a more lipophilic byproduct (piperidine) compared to dimethylamine.

Pathway B: Vilsmeier-Haack Activation
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Figure 1: Dual mechanistic pathways for 1-piperidinecarboxaldehyde. Pathway A illustrates the
stable intermediate crucial for preventing over-addition in organometallic synthesis.

Application Protocol 1: Formylation of Grignhard
Reagents

Context: This protocol is the gold standard for converting aryl or alkyl halides to aldehydes
without secondary alcohol contamination. It is based on the methodology optimized by Olah
and Arvanaghi [1].

Materials

¢ Substrate: (2-Chloroethyl)benzene (or generic Aryl/Alkyl Halide)
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» Reagent: 1-Piperidinecarboxaldehyde (NFP) (1.0 - 1.2 equiv)
e Solvent: Anhydrous THF or Et2O

o Metal: Magnesium turnings (1.1 equiv)

Step-by-Step Methodology

e Grignard Formation:

o In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 equiv) with a crystal of
iodine.

o Add the alkyl halide (1.0 equiv) in anhydrous THF dropwise to maintain a gentle reflux.

o Checkpoint: Ensure complete consumption of Mg. If the reaction stalls, initiate with heat or
DIBAL-H catalyst.

o Cool the Grignard solution to 0 °C.

e NFP Addition (The Critical Step):

[¢]

Dilute NFP (1.1 equiv) in dry THF (1:1 v/v).

[¢]

Add the NFP solution dropwise to the Grignard reagent at 0 °C.[2]

[e]

Note: Do not add neat NFP rapidly; it can form a "cake-like" solid that hinders stirring [1].

[2]

[e]

Allow the mixture to warm to room temperature and stir for 1-2 hours. The solution
typically turns cloudy or forms a precipitate (the magnesium salt).

e Hydrolysis & Workup:
o Cool the mixture to 0 °C.

o Quench: Add ice water followed by 3N HCI until the pH is ~2. This step is vital to hydrolyze
the stable piperidine-hemiaminal.
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o Extraction: Extract with Et20 (3x).[3][2] Wash combined organics with saturated NaHCOs
(to remove excess acid) and brine.

o Purification: Dry over MgSOa4 and concentrate.[2] Distill or flash chromatograph if
necessary.

Expected Yield: 80-95% Selectivity: >98% Aldehyde (vs. Alcohol)

Application Protocol 2: Vilsmeier-Haack Formylation

Context: Used for formylating electron-rich aromatics (e.g., indoles, pyrroles, methoxy-
benzenes) when DMF is unsuitable.

Step-by-Step Methodology

o Reagent Preparation:

[¢]

In a dried flask, charge 1-Piperidinecarboxaldehyde (1.2 equiv).

[e]

Cool to 0-5 °C.

o

Add POCIs (1.1 equiv) dropwise.

[¢]

Observation: An exotherm will occur, and the mixture may solidify or become a viscous oil
(the Vilsmeier salt).

e Substrate Addition:

o Dissolve the aromatic substrate (1.0 equiv) in a minimal amount of 1,2-dichloroethane
(DCE) or DMF (if using NFP as a co-solvent).

o Add the substrate solution to the pre-formed Vilsmeier reagent.
e Reaction:
o Heat the mixture to 60—80 °C (depending on substrate reactivity).

o Monitor by TLC.[4]
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o Note: NFP allows for higher temperature reactions than DMF without significant

decomposition.

o Workup:

o Pour the reaction mixture onto crushed ice containing sodium acetate (buffer).

o Stir vigorously for 30 minutes to hydrolyze the iminium salt.

o Extract with DCM or Ethyl Acetate.

Comparative Analysis: NFP vs. Common

Alternatives

Feature

1-
Piperidinecarboxalde
hyde (NFP)

ngcontent-ng-
€3932382896=""
_nhghost-ng-
c1874552323=""
class="inline ng-star-
inserted">

-Dimethylformamide
(DMF)

-Formylmorpholine

Grignard Selectivity

Excellent. Forms

stable intermediate.

Poor. Prone to double

addition (alcohol

Good. Similar to NFP
but less lipophilic.

formation).
Boiling Point 222 °C 153 °C 240 °C
Piperidine byproduct Dimethylamine is o
) ) ) ) Morpholine is water-
Workup is easily acid- volatile and water-
soluble.
extracted. soluble.
o Low. Easier to handle High. Must be distilled
Hygroscopicity ) ) ) Moderate.
in open air. from drying agents.
Low (Commodity
Cost Moderate.[5] ) Moderate.
chemical).
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Selection Heuristic:

e Use NFP if: You are formylating a Grignard/Lithium reagent and require high
chemoselectivity (aldehyde only).

e Use NFP if: You need to run a Vilsmeier reaction >100 °C.

o Use DMF if: You are doing a standard Vilsmeier reaction on a highly reactive substrate at low
cost.

Troubleshooting & Safety
Troubleshooting

» Solidification: In Grignard reactions, rapid addition of neat NFP causes the magnesium salt
to precipitate as a hard cake. Solution: Always dilute NFP in THF and add slowly.

e Incomplete Hydrolysis: The NFP-hemiaminal intermediate is robust. Solution: Ensure the
guench reaches pH 2 and stir for at least 30 minutes.

Safety (MSDS Highlights)

o Toxicity: NFP is toxic if swallowed or absorbed through skin (LD50 oral rat: ~1000 mg/mg).
e [rritant: Causes skin and severe eye irritation.

e Handling: Use in a fume hood. Wear nitrile gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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